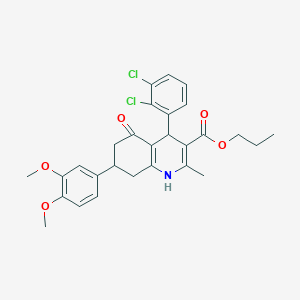![molecular formula C23H24N2O4 B11630531 Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11630531.png)
Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with the following chemical formula:
C23H24N2O4
. It belongs to the quinoline family and contains an indole moiety. Quinolines are heterocyclic aromatic compounds that exhibit diverse biological activities and have applications in various fields.准备方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis, which utilizes phenylhydrazine and a cyclohexanone derivative. Methanesulfonic acid (MsOH) is often used as a catalyst. The reaction proceeds under reflux conditions in methanol, yielding the desired tricyclic indole product .
Industrial Production Methods: While specific industrial production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential considerations.
化学反应分析
Reactivity: Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Other Transformations: Depending on the reaction conditions, additional transformations may occur.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Other Transformations: Acid-catalyzed or base-catalyzed reactions.
Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.
科学研究应用
Medicine: Investigate its pharmacological properties, including anti-viral activity .
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Industry: Consider its role in materials science or as a precursor for drug development.
作用机制
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
相似化合物的比较
To highlight its uniqueness, compare ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate with structurally related compounds. Unfortunately, I don’t have specific information on similar compounds at the moment.
属性
分子式 |
C23H24N2O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
ethyl 4-(3-ethoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-22(26)16-8-7-9-17(12-16)25-21-18-11-14(3)10-15(4)20(18)24-13-19(21)23(27)29-6-2/h7-13H,5-6H2,1-4H3,(H,24,25) |
InChI 键 |
QBJWDIMHBADULF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630448.png)

![(2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11630464.png)
![ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate](/img/structure/B11630466.png)
![(6Z)-5-imino-3-phenyl-6-[(2E)-3-phenylprop-2-en-1-ylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630471.png)

![(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione](/img/structure/B11630479.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11630484.png)
![9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630487.png)
![methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630505.png)
![5-(4-tert-butylphenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11630513.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B11630522.png)
![4,4-dimethyl-13-piperidin-1-yl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11630536.png)
![(5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11630543.png)
